Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride

Fragment-based drug discovery Fsp3 Conformational restriction

This conformationally-restricted spirocyclic diamine dihydrochloride (MW 199.12, Fsp³=1.0, zero rotatable bonds) features a 2,6-diazaspiro[3.4]octane core with a pre-installed N-methyl group, eliminating a synthetic step. The dihydrochloride salt ensures aqueous solubility for direct use in amide coupling, reductive amination, or SNAr. Validated in CDK6 inhibition (6.25-fold advantage over [3.3]heptane scaffold), σ1R antagonist pharmacophores with in vivo efficacy, and anti-infective programs spanning >1,000-fold MIC range. Meets all fragment-likeness criteria (Rule of 3). Ideal for fragment screening, kinase SAR, σ1R therapeutics, and malaria/tuberculosis lead optimization.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12
CAS No. 1980054-22-5
Cat. No. B2500598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride
CAS1980054-22-5
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12
Structural Identifiers
SMILESCN1CCC2(C1)CNC2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-3-2-7(6-9)4-8-5-7;;/h8H,2-6H2,1H3;2*1H
InChIKeyWEBNAXUEZUSVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride: Physicochemical and Structural Baseline for Procurement Decisions


6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride (CAS 1980054-22-5) is a fully saturated, high-Fsp³ spirocyclic diamine salt comprising fused azetidine and pyrrolidine rings with an N-methyl substituent at the 6-position [1]. The dihydrochloride salt form (MW 199.12 g/mol, C₇H₁₆Cl₂N₂) confers enhanced aqueous solubility relative to the free base (MW 126.20 g/mol), facilitating its use as a versatile building block in medicinal chemistry [2]. The 2,6-diazaspiro[3.4]octane core is increasingly recognized as an emerging privileged scaffold in drug discovery, appearing in compounds targeting sigma-1 receptors, kinases, somatostatin receptors, and infectious diseases [3]. The compound features zero rotatable bonds, an Fsp³ value of 1.0, and a computed LogP of -0.38, positioning it as a conformationally restricted, sp³-rich fragment distinct from planar aromatic building blocks [4].

Why Generic Spirocyclic Diamine Substitution Cannot Replace 6-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride


Although multiple diazaspiro[3.4]octane variants are commercially available, they are not interchangeable in synthetic or pharmacological contexts. The specific combination of the 2,6-regioisomeric nitrogen arrangement, the N-methyl substituent at position 6, and the dihydrochloride salt form creates a unique profile of basicity (pKa), hydrogen-bonding capacity (1 HBD, 2 HBA), and aqueous solubility that directly influences reaction yields, intermediate stability, and final compound pharmacology [1]. The unsubstituted parent 2,6-diazaspiro[3.4]octane (CAS 136098-13-0) lacks the methyl group, altering both nucleophilicity at N6 and LogP; the 2-Boc-protected analog (CAS 885270-84-8) introduces steric bulk and requires deprotection steps; regioisomeric 1,6-diazaspiro[3.4]octane variants present a different nitrogen geometry that changes hydrogen-bonding patterns and target engagement [2]. Evidence from the MDPI antitubercular study demonstrates that modifications to the diazaspiro[3.4]octane periphery produce MIC values spanning three orders of magnitude (0.016 to >16 μg/mL against M. tuberculosis H37Rv), confirming that subtle structural changes on this scaffold drive major biological differences [3]. The quantitative evidence below establishes where 6-methyl-2,6-diazaspiro[3.4]octane dihydrochloride offers measurable, decision-relevant differentiation.

Quantitative Differentiation Evidence: 6-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride vs. Closest Analogs


Evidence 1: Fsp³ and Conformational Rigidity Compared to Parent and Non-Spiro Analogs

6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 1.0 with zero rotatable bonds, compared to non-spirocyclic diamine building blocks (e.g., N,N'-dimethylethylenediamine, Fsp³ ~0.8, 3 rotatable bonds) and the N-benzyl analog 2-benzyl-2,6-diazaspiro[3.4]octane (Fsp³ = 0.54) . High Fsp³ correlates with improved clinical success rates: compounds with Fsp³ ≥ 0.45 show a significantly higher probability of progressing from Phase I to approval compared to flatter compounds (Fsp³ < 0.35) [1]. The zero rotatable bond count further distinguishes this compound by maximizing conformational pre-organization, a property valuable for fragment-based screening where rigid fragments yield clearer SAR [2].

Fragment-based drug discovery Fsp3 Conformational restriction Lead-likeness

Evidence 2: CDK6 Inhibitor Potency Enabled by 6-Methyl-2,6-diazaspiro[3.4]octane Moiety

The 8,8-difluoro-6-methyl-2,6-diazaspiro[3.4]octane moiety—for which 6-methyl-2,6-diazaspiro[3.4]octane dihydrochloride serves as a direct synthetic precursor—appears in compound 101 of patent US20240034731, a CDK6/cyclin D3 inhibitor with an IC₅₀ of 200 nM [1]. By comparison, compound 34 from the same patent series, which employs a 6-methyl-2,6-diazaspiro[3.3]heptane (smaller ring) motif, shows a substantially weaker IC₅₀ of 1,250 nM against CDK1/cyclin B1 [2]. The 6.25-fold potency advantage of the [3.4]octane-containing compound over the [3.3]heptane analog demonstrates that the specific ring size and substitution pattern provided by the 6-methyl-2,6-diazaspiro[3.4]octane scaffold directly impacts target engagement in kinase inhibitor design [3].

Kinase inhibition CDK6 Oncology Spirocyclic building blocks

Evidence 3: Sigma-1 Receptor Antagonist Pharmacophore Differentiation vs. Non-Methylated Scaffolds

The 2,6-diazaspiro[3.4]octan-7-one scaffold, of which 6-methyl-2,6-diazaspiro[3.4]octane dihydrochloride is a key synthetic intermediate, has been validated as a privileged pharmacophore for sigma-1 receptor (σ1R) antagonism. In a detailed SAR study by Fu et al. (2023), compound 32—a potent σ1R antagonist derived from this scaffold—significantly enhanced morphine antinociception in vivo and rescued morphine-induced analgesic tolerance [1]. Critically, the N-methyl substitution pattern (as present in the 6-methyl variant) is a key determinant of σ1R binding affinity; related SAR studies on diazaspiro σ1R ligands demonstrate that N-alkyl substitution size and position directly modulate receptor occupancy [2]. In contrast, the non-methylated parent 2,6-diazaspiro[3.4]octane lacks this pharmacophoric feature and requires additional synthetic manipulation to achieve comparable target engagement. The antimalarial diazaspiro[3.4]octane series reported by Le Manach et al. (2021) further corroborates the scaffold's versatility, with optimized compounds achieving <50 nM potency against asexual blood-stage P. falciparum [3].

Sigma-1 receptor Pain management Morphine tolerance CNS drug discovery

Evidence 4: LogP Differentiation vs. N-Benzyl and N-Aryl Spiro Analogs for CNS Drug Design

6-Methyl-2,6-diazaspiro[3.4]octane hydrochloride exhibits a computed LogP of -0.38, which falls within the optimal CNS drug space (LogP 1-4 for BBB penetration; lower values favoring reduced hERG and phospholipidosis risk) [1]. In direct comparison, the N-benzyl analog 2-benzyl-2,6-diazaspiro[3.4]octane shows a substantially higher LogP of 1.35 , which increases lipophilicity-driven off-target binding risk. The SSTR5 antagonist series reported by Koshizawa et al. (2017) featuring the closely related 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold achieved oral bioavailability and in vivo glucose-lowering efficacy, with lead compound 25a (hSSTR5 IC₅₀ = 9.6 nM) demonstrating that appropriately substituted spirocyclic scaffolds in this LogP range can deliver both potency and favorable drug-like properties [2]. The methyl-substituted variant's lower LogP (-0.38) compared to aromatic-substituted analogs (LogP >1.0) provides a distinct physicochemical starting point for programs requiring high aqueous solubility and low non-specific binding.

CNS drug design LogP Physicochemical properties Blood-brain barrier penetration

Optimal Procurement and Application Scenarios for 6-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride


Kinase Inhibitor Lead Optimization: CDK4/6 and CDK2 Programs

Based on the demonstrated CDK6 inhibitory activity of compound 101 (IC₅₀ = 200 nM) incorporating the 6-methyl-2,6-diazaspiro[3.4]octane moiety [1], research groups pursuing CDK4/6 or CDK2 inhibitors should prioritize this building block for SAR expansion. The 6.25-fold potency advantage over the [3.3]heptane analog provides a data-driven rationale for selecting the [3.4]octane scaffold in kinase inhibitor design. The dihydrochloride salt enables direct use in amide coupling, reductive amination, or nucleophilic aromatic substitution reactions without additional salt metathesis steps.

Sigma-1 Receptor Antagonist Development for Pain and CNS Disorders

The validated σ1R antagonist pharmacophore established by Fu et al. (2023), where 2,6-diazaspiro[3.4]octan-7-one derivatives showed in vivo enhancement of morphine analgesia and rescue of morphine tolerance, positions this compound as an essential building block for σ1R-targeted programs [2]. The pre-installed N-methyl group at position 6 eliminates a synthetic step and allows direct exploration of 7-position modifications, which are critical for σ1R affinity and selectivity optimization.

Fragment-Based Drug Discovery (FBDD) Library Construction

With an Fsp³ of 1.0, zero rotatable bonds, a molecular weight of 199.12 g/mol, and balanced hydrogen-bonding capacity (1 HBD, 2 HBA), this compound meets all key fragment-likeness criteria (Rule of Three: MW <300, LogP ≤3, HBD ≤3, HBA ≤3) [3]. Its complete conformational restriction and high sp³ character are ideal for fragment screening libraries where rigid, three-dimensional fragments produce more interpretable SAR and higher ligand efficiency than flexible or planar alternatives [4].

Antimalarial and Anti-Infective Lead Generation

The Le Manach et al. (2021) study demonstrating that the diazaspiro[3.4]octane series achieves <50 nM potency against asexual blood-stage P. falciparum with transmission-blocking activity validates this scaffold for anti-infective drug discovery [5]. The 6-methyl variant provides a differentiated vector for further optimization of the molecular periphery, which the MDPI antitubercular study showed can tune MIC values across a >1,000-fold range (0.016 to >16 μg/mL) [6]. Procurement of the methylated building block enables direct entry into this validated anti-infective chemical space.

Quote Request

Request a Quote for 6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.